molecular formula C19H20N4O4 B2398024 Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-37-2

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2398024
CAS No.: 622362-37-2
M. Wt: 368.393
InChI Key: QLGCXSGXDJAEPT-UHFFFAOYSA-N
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Description

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. This structure is substituted with three methyl groups at positions 1, 3, and 7, a pyridin-3-yl moiety at position 5, and an allyl ester at position 5. Such derivatives are often synthesized via condensation reactions involving substituted aldehydes or ketones under reflux conditions, as seen in analogous synthetic protocols for related pyrido[2,3-d]pyrimidine carboxylates . The allyl ester group enhances solubility in organic solvents, while the pyridinyl substituent may influence electronic properties and biological interactions .

Properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-pyridin-3-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-5-9-27-18(25)13-11(2)21-16-15(14(13)12-7-6-8-20-10-12)17(24)23(4)19(26)22(16)3/h5-8,10,14,21H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGCXSGXDJAEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CN=CC=C3)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H22N4O4C_{19}H_{22}N_4O_4 and features a unique structure that includes a pyridine ring and a pyrido[2,3-d]pyrimidine core. Its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may function as an enzyme inhibitor by binding to active sites of enzymes and blocking their activity. Additionally, it can modulate cellular receptors that influence signal transduction pathways. This dual mechanism suggests potential applications in treating various diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds within the pyrido[2,3-d]pyrimidine class. For instance:

  • Case Study 1 : A study on fluorinated derivatives showed significant antiproliferative activity against breast and colon cancer cell lines. The highest activity was linked to structural modifications that enhance receptor binding affinity .
  • Case Study 2 : Research on related compounds indicated that modifications to the pyridine ring could enhance cytotoxic effects against lung cancer cells .

Enzyme Inhibition

Research indicates that compounds like Allyl 1,3,7-trimethyl-2,4-dioxo have potential as enzyme inhibitors. For example:

  • Inhibition of Dihydrofolate Reductase (DHFR) : While some derivatives showed no inhibition against DHFR directly, they exhibited alternative mechanisms leading to antiproliferative effects .

Comparative Biological Activity

Compound NameStructure TypeAnticancer ActivityEnzyme Inhibition
Allyl 1,3,7-trimethyl...Pyrido[2,3-d]pyrimidineModerate (cell line specific)Potential
Fluorinated 7-aryl...Triazolo[1,5-a][1,3,5]triazinesHigh (breast/colon)No direct inhibition
Dimethylamino derivativePyrimidine derivativeLowModerate

Comparison with Similar Compounds

Allyl 7-Methyl-2,4-Dioxo-5-Phenyl-1,2,3,4,5,8-Hexahydropyrido[2,3-d]Pyrimidine-6-Carboxylate

  • Molecular Formula : C₁₈H₁₇N₃O₄
  • Molecular Weight : 339.35 g/mol
  • Key Differences : Lacks the 1,3-dimethyl groups and pyridin-3-yl substituent found in the target compound, instead featuring a phenyl group at position 4. This reduces polarity and may alter binding affinity in biological systems .

Ethyl 7-Amino-5-(4-Nitrophenyl)-2,4-Dioxo-1,3,4,5-Tetrahydro-2H-Pyrano[2,3-d]Pyrimidine-6-Carboxylate

  • Molecular Formula : C₁₆H₁₄N₄O₇
  • Molecular Weight : 374.31 g/mol

Heterocyclic Carboxylates with Divergent Cores

Ethyl-1,5-Dihydro-3-(2-Hydroxyphenyl)-7-Methyl-1,5-Diphenyl-[1,2,4]Triazolo[4,3-a]Pyrimidine-6-Carboxylate

  • Molecular Formula : C₂₇H₂₄N₄O₃
  • Molecular Weight : 452.5 g/mol
  • Key Differences : Features a triazolo[4,3-a]pyrimidine core instead of pyrido[2,3-d]pyrimidine, with a hydroxylphenyl group. This structural variation significantly impacts solubility and redox behavior, as evidenced by IR (3425 cm⁻¹ for OH) and electrochemical data .

Spectral and Physical Properties

Compound Name IR (C=O, cm⁻¹) Melting Point (°C) Solubility Profile
Target Compound ~1660–1680* Not reported Moderate in chloroform
Ethyl-1,5-Dihydro-3-(2-Hydroxyphenyl)-... (Triazolo Derivative) 1666 206 Low in polar solvents
Allyl 7-Methyl-2,4-Dioxo-5-Phenyl-... Not reported Not reported High in ethyl acetate

*Inferred from analogous carbonyl stretches in pyrimidine derivatives.

Methodological Considerations for Similarity Assessment

Comparative analyses of such compounds rely on:

  • Structural Fingerprinting : Tanimoto coefficients or pharmacophore mapping to evaluate shared functional groups (e.g., ester, pyridinyl) .
  • Virtual Screening : Prioritizing analogs with conserved pyrido[2,3-d]pyrimidine cores for targeted bioactivity studies .

Q & A

Basic: What are the established synthetic methodologies for this compound?

Answer:
The synthesis typically involves multi-step reactions, such as:

  • Multi-component reactions using ketene-(S,S)-acetals and α-alkenoyl-α-carbamoyl intermediates under controlled conditions (e.g., catalysis with aluminum chloride at 65–70°C) .
  • Double annulation strategies to construct the pyrido[2,3-d]pyrimidine core, followed by esterification with allyl groups .

Example Protocol:

StepReagents/ConditionsYield
1Acetylacetone, AlCl₃, 70°C65%
2Allyl chloroformate, Et₃N, RT78%

Purification often involves column chromatography and recrystallization, with melting points used to confirm purity .

Basic: How is structural characterization performed for this compound?

Answer:
Key techniques include:

  • X-ray crystallography to resolve the bicyclic pyrido[2,3-d]pyrimidine framework (e.g., using SHELXL for refinement) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR to verify substituent positions (e.g., allyl ester protons at δ 4.6–5.2 ppm) .
    • 2D NMR (COSY, HSQC) to confirm ring connectivity .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced: How can reaction conditions be optimized for improved yield and selectivity?

Answer:
Methodological Approaches:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions .
  • Computational reaction path searches : Employ quantum chemical calculations (e.g., DFT) to predict transition states and side reactions, guiding experimental adjustments .

Case Study:
A DoE study for a related pyrimidine derivative reduced reaction time by 40% by optimizing solvent polarity and temperature .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Strategies Include:

  • Comparative structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying substituents on the pyridine ring) to isolate key pharmacophores .
  • Target validation : Use enzyme inhibition assays (e.g., kinase profiling) and computational docking (e.g., AutoDock Vina) to confirm binding modes .
  • Purity assessment : Employ HPLC (>95% purity) to rule out impurities as confounding factors .

Example Finding:
A structural analog showed 10-fold higher IC₅₀ against EGFR kinase after replacing the phenyl group with a pyridinyl moiety .

Basic: What spectroscopic markers distinguish this compound from analogs?

Answer:
Key spectral identifiers:

  • IR spectroscopy : Stretching vibrations for diketone (C=O at ~1700 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) .
  • UV-Vis : Absorption maxima at 260–280 nm due to π→π* transitions in the conjugated pyrimidine system .

Advanced: What computational tools are recommended for modeling interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to study protein-ligand stability over time .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase align functional groups with target active sites .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility : Limited in aqueous buffers; use DMSO or DMF for stock solutions.
  • Stability :
    • pH-dependent degradation : Stable at pH 6–8 (t₁/₂ > 24 hrs), unstable in strong acids/bases .
    • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced: How to address low reproducibility in synthetic protocols?

Answer:

  • In-situ monitoring : Use TLC or ReactIR to track intermediate formation .
  • Catalyst screening : Test alternatives (e.g., ZnCl₂ vs. AlCl₃) to mitigate side reactions .
  • Scale-up adjustments : Optimize mixing efficiency and heat transfer for larger batches .

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